molecular formula C14H26N2O4 B12994000 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid

2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid

Cat. No.: B12994000
M. Wt: 286.37 g/mol
InChI Key: IPAAYLLUQKPPJU-UHFFFAOYSA-N
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Description

2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and a tert-butoxy group, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, often using tert-butyl bromide as the alkylating agent.

    Coupling Reactions: The final step involves coupling the piperidine derivative with an acetic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also features a piperidine ring and a tert-butoxy group, making it structurally similar.

    2-(2-(2-(4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-1-yl)ethoxy)ethoxy)acetic acid: Another compound with similar structural motifs.

Uniqueness

What sets 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid apart is its specific combination of functional groups, which can confer unique reactivity and biological activity

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-[4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-15-8-11-4-6-16(7-5-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)

InChI Key

IPAAYLLUQKPPJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCN(CC1)CC(=O)O

Origin of Product

United States

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